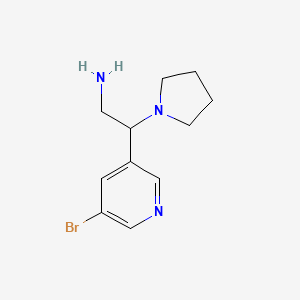

2-(5-Bromopyridin-3-yl)-2-(pyrrolidin-1-yl)ethanamine

Description

2-(5-Bromopyridin-3-yl)-2-(pyrrolidin-1-yl)ethanamine is a brominated pyridine derivative featuring a pyrrolidine-substituted ethanamine backbone. Its structure combines a 5-bromopyridin-3-yl group with a secondary amine linked to a pyrrolidine ring.

Properties

Molecular Formula |

C11H16BrN3 |

|---|---|

Molecular Weight |

270.17 g/mol |

IUPAC Name |

2-(5-bromopyridin-3-yl)-2-pyrrolidin-1-ylethanamine |

InChI |

InChI=1S/C11H16BrN3/c12-10-5-9(7-14-8-10)11(6-13)15-3-1-2-4-15/h5,7-8,11H,1-4,6,13H2 |

InChI Key |

JLZZPQIWBPOIKR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(CN)C2=CC(=CN=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

5-Bromo-3-chloropyridin-2-yl Derivatives

- 1-(5-Bromo-3-chloropyridin-2-yl)ethanamine (CAS 749201-00-1):

- Structural Difference : Chlorine at the 3-position of the pyridine ring alongside bromine at the 5-position.

- Impact : The additional chlorine increases molecular weight (235.51 g/mol) and lipophilicity compared to the target compound. This may enhance membrane permeability but reduce solubility in aqueous media .

5-Bromo-3-oxy Derivatives

- 2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride (CAS 1361381-50-1):

Variations in the Amine-Backbone and Linker

Piperazine-Substituted Analogs

- 1-(5-Bromopyridin-3-yl)-4-methylpiperazine (BD17983): Structural Difference: Piperazine replaces pyrrolidine, introducing a six-membered ring with two nitrogen atoms.

Ketone-Linked Pyrrolidine Analogs

- (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone (CAS 1090388-79-6): Structural Difference: A ketone group replaces the ethanamine linker. Impact: The ketone reduces basicity and introduces a hydrogen-bond acceptor.

Functional Group Additions

Nitroindole Derivatives

- N-((5-Nitro-1-(3-(pyrrolidin-1-yl)propyl)-1H-indol-3-yl)methyl)-2-(pyrrolidin-1-yl)ethanamine (Compound 7): Structural Difference: A nitroindole group replaces the pyridine ring. The indole moiety may enable π-π stacking with aromatic residues in proteins .

Fluorinated Analogs

- 2-[4-(difluoromethoxy)phenyl]-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanamine :

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Target Compound | C11H15BrN3 | ~285.16 | 5-Bromopyridin-3-yl, pyrrolidine | Balanced lipophilicity, basic amine |

| 1-(5-Bromo-3-chloropyridin-2-yl)ethanamine | C7H8BrClN2 | 235.51 | 5-Bromo, 3-chloro, ethanamine | Increased halogenation, higher logP |

| 2-((5-Bromopyridin-3-yl)oxy)ethanamine HCl | C7H10BrClN2O | ~269.53 | Ether linker, hydrochloride salt | Enhanced aqueous solubility |

| 1-(5-Bromopyridin-3-yl)-4-methylpiperazine | C10H15BrN4 | ~287.16 | Piperazine, methyl group | Higher basicity, steric bulk |

| (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone | C10H11BrN2O | ~267.12 | Ketone linker | Reduced basicity, H-bond acceptor |

Research Findings and Implications

Bioactivity : The target compound's pyrrolidine and ethanamine groups likely offer a balance between lipophilicity and solubility, making it suitable for central nervous system (CNS) targeting, whereas piperazine analogs (e.g., BD17983) may favor peripheral targets due to increased polarity .

Synthetic Accessibility : Compounds like the target and its nitroindole analog (Compound 7) are synthesized via reductive amination or Schiff base formation, suggesting scalable routes for analog development .

Halogen Effects : Bromine at the pyridine 5-position is conserved across analogs, implying its role in hydrophobic binding. Chlorine substitution (as in CAS 749201-00-1) may enhance affinity for halogen-binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.